molecular formula C18H16N2O3S B7560917 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide

2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No. B7560917
M. Wt: 340.4 g/mol
InChI Key: GUFHFRCKFPGEBJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, also known as MTB, is a chemical compound that has been extensively studied for its potential use in medicinal applications. MTB is a thiazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have antibacterial effects by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are a number of future directions for research on 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide. One area of research is to further understand its mechanism of action, which could lead to the development of more effective treatments for cancer and bacterial infections. Additionally, research could focus on optimizing the use of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide in lab experiments, such as determining the optimal dosage and conditions for its use. Finally, research could focus on the development of new derivatives of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide that have improved properties, such as increased potency or reduced toxicity.

Synthesis Methods

2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-methoxybenzylamine to form an intermediate, which is then reacted with thioamide to produce 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide. Another method involves the reaction of 3-methoxybenzylamine with 2-bromo-4-methoxyphenylthiocyanate to form an intermediate, which is then reacted with thioamide to produce 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide.

Scientific Research Applications

2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in medicinal applications. It has been shown to have anti-inflammatory, anti-cancer, and antibacterial properties. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of bacterial infections, including tuberculosis.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-13-7-5-6-12(10-13)19-17(21)15-11-24-18(20-15)14-8-3-4-9-16(14)23-2/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFHFRCKFPGEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide

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